Octane-1,4,5,8-tetracarboxylic acid

Description

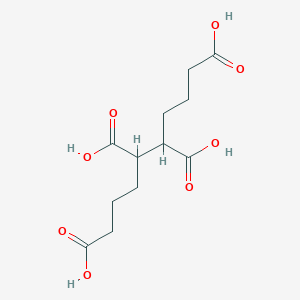

Molecular Formula: C₁₄H₈O₈

Molecular Weight: 304.21 g/mol

CAS Registry Number: 128-97-2

Physical Properties:

- Appearance: Pale yellow or white powder .

- Melting Point: Decomposes at 150°C .

- Solubility: Soluble in hot water and acetone; forms stable salts with metals .

Synthesis: Produced via bromination, hydration, and side-chain oxidation of naphthalene derivatives .

Applications: - Precursor for vat dyes (e.g., Vat Orange 7, Vat Red 14, Vat Red 15) .

- Used in polymer synthesis and molecular layer epitaxy .

Properties

CAS No. |

1114-44-9 |

|---|---|

Molecular Formula |

C12H18O8 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

octane-1,4,5,8-tetracarboxylic acid |

InChI |

InChI=1S/C12H18O8/c13-9(14)5-1-3-7(11(17)18)8(12(19)20)4-2-6-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |

InChI Key |

YPFFVFHMWHQXOW-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(CCCC(=O)O)C(=O)O)C(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octane-1,4,5,8-tetracarboxylic acid typically involves the oxidation of octane derivatives. One common method is the oxidation of octane-1,4,5,8-tetraol using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate diacids, which are further oxidized to yield the tetracarboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the starting materials are fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Octane-1,4,5,8-tetracarboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of anhydrides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

Substitution: The carboxyl groups can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products:

Oxidation: Anhydrides, ketones, or aldehydes.

Reduction: Alcohols or aldehydes.

Substitution: Esters or amides.

Scientific Research Applications

Octane-1,4,5,8-tetracarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.

Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of high-performance polymers and resins, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of octane-1,4,5,8-tetracarboxylic acid involves its ability to interact with various molecular targets through its carboxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence biochemical pathways and cellular processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile agent in both chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The naphthalene tetracarboxylic acid is compared to other polycarboxylic acids with aromatic backbones, focusing on reactivity, stability, and applications.

Table 1: Key Properties of Tetracarboxylic Acids

Reactivity Differences

- Redox Behavior: The Al(0)/OH⁻/H₂O-EtOH system failed to react with naphthalene tetracarboxylic acid (NTCac), perylene tetracarboxylic anhydride, and benzene tetracarboxylic anhydride due to their unfavorable redox potentials . This contrasts with simpler anhydrides (e.g., phthalic), which react readily under similar conditions.

Derivative Formation :

Naphthalene tetracarboxylic acid forms stable diimides (e.g., for molecular layer epitaxy) , whereas perylene derivatives are favored in organic semiconductors due to extended π-conjugation .

Structural and Functional Comparisons

Aromatic Core Size :

Naphthalene’s smaller core compared to perylene results in lower thermal stability but better solubility in polar solvents . Benzene-based pyromellitic acid, with the smallest core, exhibits higher solubility but fewer conjugation sites for dye applications .Carboxylic Acid Group Arrangement :

The 1,4,5,8-positions on naphthalene allow symmetrical functionalization, enabling uniform polymerization and dye synthesis . In contrast, asymmetrical analogs (e.g., 1,8-naphthalene dicarboxylic acid) are less versatile in applications .

Research Findings and Limitations

Spectral Data :

Infrared (IR) spectroscopy of naphthalene tetracarboxylic acid confirms carboxylic O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) . Comparable data for perylene or benzene analogs are unavailable in the evidence.Synthesis Challenges : The Al(0)/OH⁻ system’s inefficacy with naphthalene tetracarboxylic acid highlights the need for alternative reducing agents in hybrid material synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.